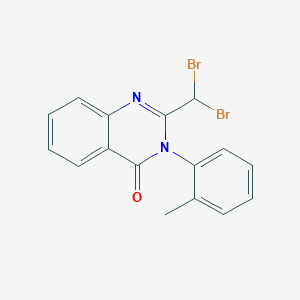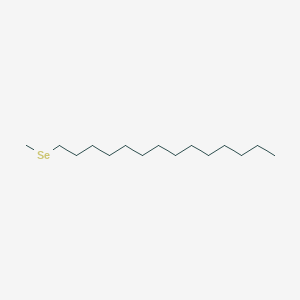
1-(Methylselanyl)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)tetradecane is an organoselenium compound characterized by the presence of a methylselanyl group attached to a tetradecane backbone
Preparation Methods
The synthesis of 1-(Methylselanyl)tetradecane typically involves the reaction of tetradecane with a methylselanyl reagent under specific conditions. One common method is the reaction of tetradecane with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Methylselanyl)tetradecane undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding selenide. Reducing agents such as sodium borohydride are typically used.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields selenoxide, while reduction with sodium borohydride yields the selenide.
Scientific Research Applications
1-(Methylselanyl)tetradecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It also serves as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties. Selenium-containing compounds are known for their role in redox biology and as potential therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound and related compounds in the development of new drugs, particularly for diseases where oxidative stress is a contributing factor.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties imparted by the selenium atom.
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)tetradecane involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. The compound may also interact with specific proteins and enzymes, altering their function and contributing to its biological effects.
Comparison with Similar Compounds
1-(Methylselanyl)tetradecane can be compared with other organoselenium compounds such as selenomethionine and selenocysteine. While all these compounds contain selenium, their chemical structures and properties differ, leading to unique applications and biological activities. For example:
Selenomethionine: An amino acid analog with antioxidant properties, commonly used in nutritional supplements and as a radioprotective agent.
Properties
CAS No. |
61539-94-4 |
|---|---|
Molecular Formula |
C15H32Se |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-methylselanyltetradecane |
InChI |
InChI=1S/C15H32Se/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h3-15H2,1-2H3 |
InChI Key |
MZTFOPUNVCVFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-](/img/structure/B14567395.png)
![N-tert-Butyl-N'-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14567401.png)
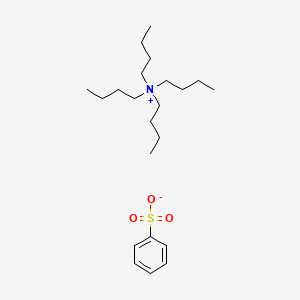

![Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B14567426.png)
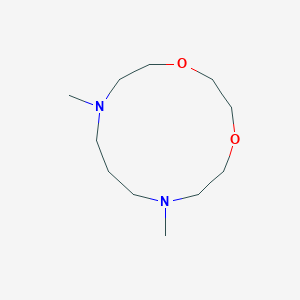
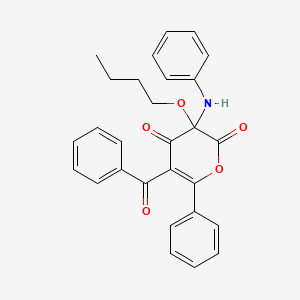
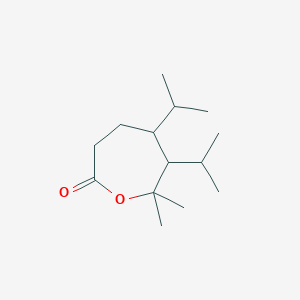
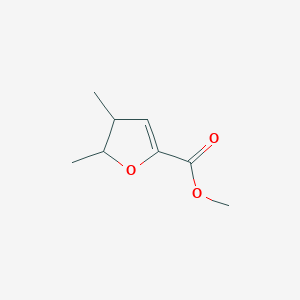
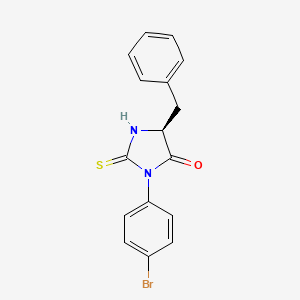
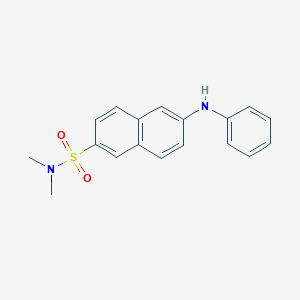
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)

